![molecular formula C13H22N2O5 B2959292 2-(3-{[(Tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetic acid CAS No. 876624-49-6](/img/structure/B2959292.png)
2-(3-{[(Tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-{[(Tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetic acid is a compound with a complex structure, which includes a seven-membered ring containing nitrogen, an amide linkage, and a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(Tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetic acid typically involves multiple steps, including the formation of the azepane ring, protection and deprotection of functional groups, and subsequent acylation. Common synthetic routes include:
Formation of the azepane ring by cyclization reactions.
Protection of the amino group using tert-butoxycarbonyl (Boc) to prevent side reactions.
Introduction of the carboxylic acid group through acylation reactions, often using reagents like acetic anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the synthetic route for yield and purity, scaling up reactions, and ensuring environmentally friendly and cost-effective processes. This could include continuous flow reactions and the use of green solvents.
化学反应分析
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the nitrogen-containing azepane ring, resulting in the formation of N-oxides.
Reduction: : Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: : The Boc-protected amino group can be deprotected and then undergo various substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, mCPBA.
Reducing agents: : LiAlH4, NaBH4.
Deprotection conditions: : Acidic conditions (e.g., TFA) for Boc group removal.
Major Products
Oxidation products such as N-oxides.
Reduction products such as secondary alcohols.
Substitution products depending on the electrophile used (e.g., alkylated amines).
科学研究应用
2-(3-{[(Tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetic acid has diverse applications in:
Chemistry: : As an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.
Biology: : Studied for its potential activity in biological systems, possibly as an enzyme inhibitor or a substrate for specific biochemical pathways.
Medicine: : Potential use in the development of pharmaceuticals due to its structural complexity and functional groups.
Industry: : Applications in the production of fine chemicals and as a building block in synthetic organic chemistry.
作用机制
The mechanism by which 2-(3-{[(Tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetic acid exerts its effects can involve interactions with specific molecular targets, such as enzymes or receptors. Its structure allows it to potentially inhibit enzyme activity by mimicking natural substrates or binding to active sites.
相似化合物的比较
2-(3-{[(Tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetic acid can be compared to similar compounds, such as:
Beta-lactams: : Structurally similar due to the presence of nitrogen in a ring system, but differ in ring size and functional groups.
Amino acids: : Share carboxylic acid and amine functionalities, but differ in the overall structure and complexity.
Azepane derivatives: : Similar core structure but may vary in functional groups and substitutions.
This compound's uniqueness lies in the combination of the azepane ring with a Boc-protected amine and carboxylic acid group, making it versatile in synthetic applications and research.
Is there anything else you'd like to know about this fascinating molecule?
属性
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoazepan-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)14-9-6-4-5-7-15(11(9)18)8-10(16)17/h9H,4-8H2,1-3H3,(H,14,19)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABSORAZQPYNMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCN(C1=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2-chlorobenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2959209.png)
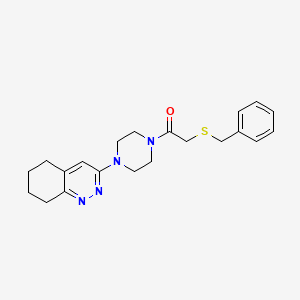
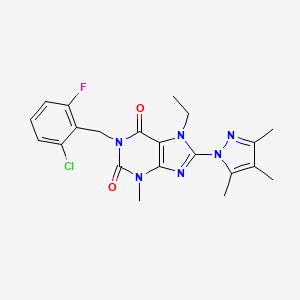
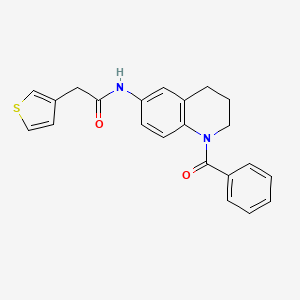
![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2959219.png)
![N-cyclohexyl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2959220.png)
![6-Methoxy-1-(2-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2959221.png)
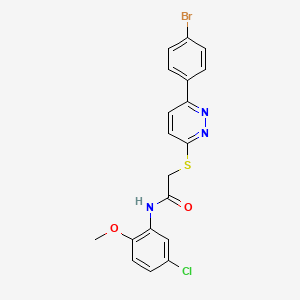
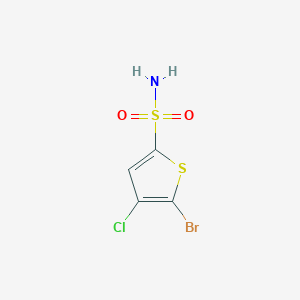
![N-(4-fluorophenyl)-N-methyl-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2959224.png)
![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-methylbutyl)piperidine-4-carboxamide](/img/structure/B2959226.png)
![5-(2-Aminoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2959227.png)
![1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl(thiophen-3-yl)methanone](/img/structure/B2959230.png)
![N'-(4-methoxyphenyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2959232.png)
